3-chloro-4'-thiomorpholinomethyl benzophenone
Description
3-Chloro-4'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative featuring a chloro substituent at the 3-position of one phenyl ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 4'-position of the second phenyl ring. The molecular formula is inferred as C₁₈H₁₇ClNOS (molecular weight ~333.85 g/mol), though exact data for this specific isomer remains unspecified in the literature .
Benzophenones are widely utilized as photoinitiators, pharmaceutical intermediates, and UV stabilizers . The thiomorpholinomethyl group may expand its utility in drug design due to improved bioavailability or target interaction compared to non-sulfur analogs.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDJOXNOZIMGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642913 | |
| Record name | (3-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-63-3 | |
| Record name | Methanone, (3-chlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chlorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 3-chloro-4’-thiomorpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4’-thiomorpholinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro group and the thiomorpholinomethyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The benzophenone core can also engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in halogen type/position and heterocyclic moieties. The table below summarizes critical
*Inferred based on structural similarity to .
Key Observations:
- Bromine (higher atomic weight) increases molecular bulk, affecting solubility and melting points.
- Positional Isomerism : Substituent position (e.g., Cl at 3 vs. 4) influences steric hindrance and electronic distribution, impacting interactions in chemical or biological systems.
- Heterocycle Comparison : Thiomorpholine’s sulfur atom increases lipophilicity compared to morpholine (oxygen-based) or piperazine (nitrogen-based), which may improve membrane permeability in drug candidates .
Physicochemical and Functional Differences
- Solubility: Thiomorpholinomethyl derivatives are likely less polar than hydroxyl or carboxyl-substituted benzophenones, reducing water solubility but enhancing organic solvent compatibility. Fluorine substitution may slightly improve solubility due to its polar hydrophobicity .
- UV Absorption: Benzophenones absorb UV light (~250–350 nm). Chlorine and thiomorpholinomethyl groups may redshift absorption maxima compared to non-halogenated analogs, enhancing utility as photoinitiators .
- Thermal Stability : Halogens (Cl, F) increase thermal stability, making these compounds suitable for high-temperature applications in polymer curing .
Biological Activity
3-Chloro-4'-thiomorpholinomethyl benzophenone (C18H18ClNOS) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a benzophenone core with a chlorophenyl group and a thiomorpholinomethyl substituent. Its unique structure suggests diverse interactions with biological targets, making it a candidate for various applications in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays showed significant cytotoxic effects against human bladder cancer cells, inducing apoptosis through the downregulation of anti-apoptotic proteins such as XIAP and Cyclin D1 .
Antibacterial and Antiviral Effects
The compound has also been investigated for its antibacterial and antiviral properties . Preliminary studies suggest that it may disrupt bacterial cell membranes, leading to cell death. In viral studies, it has shown potential in inhibiting viral replication, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and bacterial metabolism.
- Membrane Disruption : It potentially alters the integrity of bacterial membranes, leading to increased permeability and subsequent cell lysis.
- Signal Transduction Modulation : The compound can modulate signaling pathways associated with apoptosis and inflammation, affecting cellular responses to stress.
In Vitro Studies
A study conducted on human bladder cancer cell lines demonstrated that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability. Apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells .
| Cell Line | Concentration (µM) | Viability (%) | Mechanism |
|---|---|---|---|
| T24 | 10 | 85 | Apoptosis |
| T24 | 50 | 60 | Apoptosis |
| T24 | 100 | 30 | Apoptosis |
In Vivo Studies
In vivo experiments using xenograft models indicated that administration of the compound significantly reduced tumor sizes compared to control groups. Mice treated with 150 mg/kg exhibited marked tumor regression over six weeks, correlating with reduced expression of pro-survival proteins .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Anticancer Activity | Antibacterial Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Thiomorpholine ring enhances activity |
| 3-Chloro-3'-piperidinomethyl benzophenone | Moderate | Yes | Piperidine ring may alter binding sites |
| 3-Chloro-3'-morpholinomethyl benzophenone | Yes | Limited | Morpholine ring offers different properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
